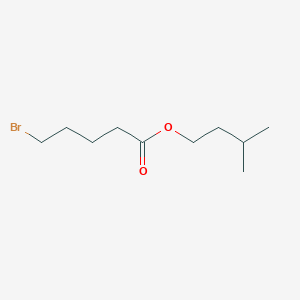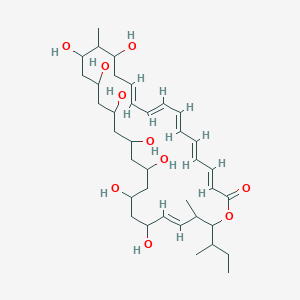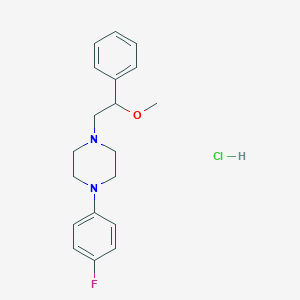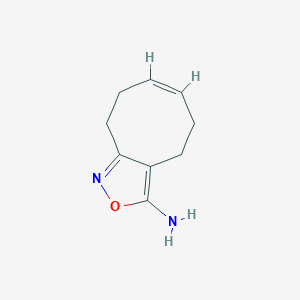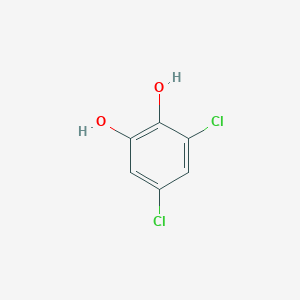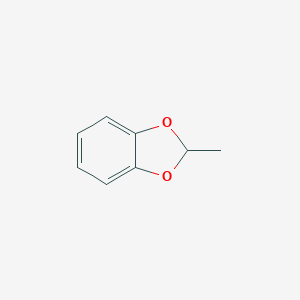
(2,4,6-Trimethyl-phenoxy)-acetic acid
説明
“(2,4,6-Trimethyl-phenoxy)-acetic acid” is a chemical compound that has been studied in various contexts, including its synthesis, structural characterization, and properties. This compound, and its derivatives, play a role in organic chemistry and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which may include compounds similar to “(2,4,6-Trimethyl-phenoxy)-acetic acid”, has been achieved. These compounds were synthesized and characterized using techniques like NMR, IR spectroscopy, and elemental analyses, indicating a method of synthesizing related compounds (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray diffraction studies, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration. This suggests that “(2,4,6-Trimethyl-phenoxy)-acetic acid” and its derivatives could exhibit similar complex molecular structures (Baul et al., 2002).
Chemical Reactions and Properties
Research on related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, provides insight into potential chemical reactions and antimicrobial activities. These studies highlight the versatility and functional potential of “(2,4,6-Trimethyl-phenoxy)-acetic acid” derivatives in synthesizing biologically active molecules (Noolvi et al., 2016).
Physical Properties Analysis
The crystal structure elucidation and Hirshfeld surface analysis of 2-(4-fluorophenoxy) acetic acid, a compound structurally related to “(2,4,6-Trimethyl-phenoxy)-acetic acid”, provide insights into its physical properties. Such analyses are crucial for understanding the intermolecular interactions and packing modes in the solid state, which affect the compound's physical properties (Prabhuswamy et al., 2021).
Chemical Properties Analysis
The interaction of phenoxyalkanoic acids with metals, as studied through the crystal structures of various complexes, provides valuable information on the chemical properties of “(2,4,6-Trimethyl-phenoxy)-acetic acid”. These studies help in understanding how such compounds can form complexes with metals and the implications of these interactions for their chemical behavior (O'reilly et al., 1987).
科学的研究の応用
1. Derivatization in Gas Chromatography
Phenoxy acids, including (2,4,6-Trimethyl-phenoxy)-acetic acid, are used in derivatization for gas chromatographic analysis. This process aids in determining the presence and concentration of phenoxy acid herbicides in various samples. For instance, Rompa, Kremer, and Zygmunt (2004) explored the derivatization of phenoxy acids using trimethylphenylammonium hydroxide for gas chromatography (Rompa, Kremer, & Zygmunt, 2004).
2. Synthesis of Alkyl Substituted p-Benzoquinones
The synthesis of alkyl-substituted p-benzoquinones from related phenols, including 2,4,6-Trimethylphenol, is a notable application. This process, catalyzed by copper(II) chloride–amines, is significant in organic chemistry and materials science. Shimizu et al. (1992) described this method, demonstrating its effectiveness in producing various benzoquinones (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).
3. Adsorption Studies for Environmental Applications
The adsorption properties of phenoxy acids like 2,4-dichlorophenoxy-acetic acid, which are structurally related to (2,4,6-Trimethyl-phenoxy)-acetic acid, have been studied for environmental clean-up applications. Aksu and Kabasakal (2004) investigated the adsorption equilibrium, kinetics, and thermodynamics of this compound using granular activated carbon, which is crucial for understanding its environmental behavior and potential remediation strategies (Aksu & Kabasakal, 2004).
4. Antimicrobial Activity
Some derivatives of phenoxy acetic acids have been synthesized and evaluated for their antimicrobial activities. For example, Noolvi et al. (2016) conducted a study on the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This highlights the potential use of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
5. Chemical Biology and Pharmacology
The trimethyl lock mechanism, which involves derivatives of phenoxy acetic acid, is a significant tool in chemical biology and pharmacology. It serves as a trigger for the release of molecular compounds. Levine and Raines (2012) elaborated on this mechanism's role in releasing amino groups from amides, demonstrating its versatility and utility in various biological and chemical contexts (Levine & Raines, 2012).
作用機序
特性
IUPAC Name |
2-(2,4,6-trimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZUFZJRKBXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357451 | |
| Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethyl-phenoxy)-acetic acid | |
CAS RN |
13333-81-8 | |
| Record name | 2-(2,4,6-Trimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13333-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-trimethylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



